1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9-Trioxa-12-azadispiro[425825]pentadecan-13-one is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one typically involves multi-step organic reactions. The process often starts with the formation of the core spiro structure, followed by the introduction of oxygen and nitrogen atoms through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler compounds with fewer functional groups.
Applications De Recherche Scientifique
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,7-Trioxa-10-azadispiro[4.2.58.25]pentadecan-13-one
- 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-14-one
Uniqueness
1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H17NO4 |
---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1,4,9-trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one |
InChI |
InChI=1S/C11H17NO4/c13-9-10(14-6-5-12-9)1-3-11(4-2-10)15-7-8-16-11/h1-8H2,(H,12,13) |
Clé InChI |
SYZIATWHSTXMHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC13C(=O)NCCO3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.